molecular formula C13H18N2OS B5731724 1-Cyclopentyl-3-(3-methoxyphenyl)thiourea

1-Cyclopentyl-3-(3-methoxyphenyl)thiourea

Cat. No.: B5731724
M. Wt: 250.36 g/mol
InChI Key: WMROPADNMUNIEW-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(3-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological applications. The compound has a molecular formula of C14H20N2OS and a molecular weight of 264.39 g/mol. It is known for its unique structural properties, which contribute to its diverse range of applications in scientific research.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(3-methoxyphenyl)thiourea typically involves the reaction of cyclopentylamine with 3-methoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles, leading to the formation of different derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-(3-methoxyphenyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with proteins and other biomolecules.

Comparison with Similar Compounds

1-Cyclopentyl-3-(3-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Cyclopentyl-3-(2-methoxyphenyl)thiourea: Similar in structure but with a different position of the methoxy group, leading to variations in its chemical and biological properties.

    1-Cyclopentyl-3-(3-methoxyphenyl)-1-(2-thienylmethyl)thiourea: Contains an additional thienylmethyl group, which may enhance its biological activity and specificity.

    3-Cyclopentyl-1-[(3-methoxyphenyl)methyl]thiourea:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-cyclopentyl-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMROPADNMUNIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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